molecular formula C12H15BrO4 B12540106 Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- CAS No. 655234-88-1

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Cat. No.: B12540106
CAS No.: 655234-88-1
M. Wt: 303.15 g/mol
InChI Key: XICHGMYIAPOLCG-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, methoxy, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile with sodium hydroxide in ethanol. The mixture is refluxed for 12 hours, followed by concentration and extraction with diethyl ether. The organic layer is washed, dried, and concentrated to yield the desired product as colorless crystals .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and isopropoxy groups makes it particularly interesting for various synthetic and research applications.

Properties

CAS No.

655234-88-1

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C12H15BrO4/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3,(H,14,15)

InChI Key

XICHGMYIAPOLCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)CC(=O)O)Br)OC

Origin of Product

United States

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